![molecular formula C9H7NO2S B350232 2-[(Cyanomethyl)sulfanyl]benzoic acid CAS No. 243984-86-3](/img/structure/B350232.png)

2-[(Cyanomethyl)sulfanyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

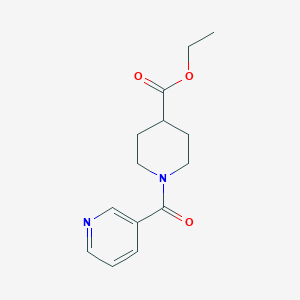

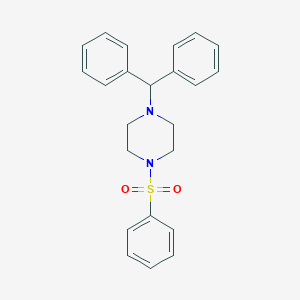

2-[(Cyanomethyl)sulfanyl]benzoic acid , also known by its chemical formula C~9~H~7~NO~2~S , is a compound with intriguing properties. It belongs to the class of organic molecules known as benzoic acids and derivatives . The compound features a benzene ring substituted with a cyano group (-CN) and a thiol group (-SH) at different positions. Its molecular weight is approximately 193.23 g/mol .

Physical And Chemical Properties Analysis

科学的研究の応用

1. Synthesis and Structural Analysis

The precursor 2-[(Cyanomethyl)sulfanyl]benzoic acid has been utilized in the synthesis of various enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides. These compounds are prepared by oxidation from corresponding sulfides and later resolved to yield enantiomers in high enantiomeric excess. Their molecular structures were determined using X-ray diffraction, revealing details about bond lengths, angles, and CD spectra (Szabó et al., 1997).

2. Electrochemical Behavior and Kinetics

In research focusing on the electrochemical behavior of benzoic acid derivatives, compounds including this compound were explored. Their electrochemical reduction in aqueous solutions showed that the position of sulfo substituents relative to azo bridges and the solution's pH significantly impacts their electrochemical behavior. The reduction process predominantly results in hydrazo compounds, following a specific mechanism and kinetics (Mandić et al., 2004).

3. Fluorescent Probing and Imaging

The compound has been employed in the design and synthesis of a near-infrared (NIR) fluorescent probe for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. The probe, composed of a fluorophore and a sulfane sulfur recognition unit, showed high sensitivity and selectivity, proving to be a valuable tool for studying physiological and pathological functions of sulfur sulfide in living organisms (Han et al., 2018).

4. Catalysis and Sulfenylation

This compound has been mentioned in the context of nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This methodology facilitates efficient access to valuable aryl sulfides with a high degree of functional group tolerance, showcasing the compound's utility in complex chemical synthesis processes (Yang et al., 2015).

Safety and Hazards

特性

IUPAC Name |

2-(cyanomethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIYVQLKALMPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine](/img/structure/B350215.png)

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B350223.png)